Acetic acid, tert-butyl 3-(carbamimidoylmethyl)piperidine-1-carboxylate
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Overview
Description
Acetic acid; tert-butyl 3-(carbamimidoylmethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H23N3O2.C2H4O2. It is also known by its IUPAC name, tert-butyl 3-(2,2-diaminovinyl)piperidine-1-carboxylate acetate . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of acetic acid; tert-butyl 3-(carbamimidoylmethyl)piperidine-1-carboxylate involves several steps. One common method includes the reaction of tert-butyl 3-(2,2-diaminovinyl)piperidine-1-carboxylate with acetic acid under controlled conditions . The reaction typically requires a catalyst and is carried out at room temperature. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Acetic acid; tert-butyl 3-(carbamimidoylmethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the carbamimidoylmethyl group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
Acetic acid; tert-butyl 3-(carbamimidoylmethyl)piperidine-1-carboxylate is used in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of acetic acid; tert-butyl 3-(carbamimidoylmethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Acetic acid; tert-butyl 3-(carbamimidoylmethyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-butyl 3-carbamimidoylpiperidine-1-carboxylate: This compound has a similar structure but lacks the acetic acid moiety.
tert-butyl 3-(diaminomethylene)piperidine-1-carboxylate acetate: This compound has a similar piperidine core but different substituents.
The uniqueness of acetic acid; tert-butyl 3-(carbamimidoylmethyl)piperidine-1-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C14H27N3O4 |
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Molecular Weight |
301.38 g/mol |
IUPAC Name |
acetic acid;tert-butyl 3-(2-amino-2-iminoethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H23N3O2.C2H4O2/c1-12(2,3)17-11(16)15-6-4-5-9(8-15)7-10(13)14;1-2(3)4/h9H,4-8H2,1-3H3,(H3,13,14);1H3,(H,3,4) |
InChI Key |
HRLJOUNJMALONM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(C)(C)OC(=O)N1CCCC(C1)CC(=N)N |
Origin of Product |
United States |
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